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Compound of Interest

Compound Name: CJ-2360

Cat. No.: B15580166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CJ-2360 with other alternative

Anaplastic Lymphoma Kinase (ALK) inhibitors. The following sections present supporting

experimental data, detailed methodologies for key experiments, and visualizations of relevant

biological pathways and experimental workflows to objectively assess the specificity of CJ-
2360.

Quantitative Kinase Inhibition Profile of CJ-2360
CJ-2360 is a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). Its high

potency is not only observed against wild-type ALK but also against several clinically relevant

ALK mutants. The following table summarizes the half-maximal inhibitory concentration (IC50)

values of CJ-2360 against various kinases, providing a quantitative measure of its specificity.
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Kinase Target CJ-2360 IC50 (nM)

ALK (wild-type) 2.2

ALK C1156Y -

ALK L1196M 8.9

ALK F1197M 4.0

ALK G1269A 8.8

ALK S1206Y 8.9

LTK -

MERTK 6.3

CLK1 11

DAPK1 31

DAPK2 22

DAPK3 260

Insulin Receptor (INSR) >100-fold selectivity for ALK

IGF1R No significant activity

Data compiled from a study by Li et al. (2018)[1][2]. Note: Specific IC50 values for ALK C1156Y

and LTK were not explicitly provided in the primary source, but potent inhibition was noted.

Comparative Specificity with Other ALK Inhibitors
The specificity of a kinase inhibitor is crucial for minimizing off-target effects and potential

toxicity. A comparison with other known ALK inhibitors highlights the selectivity profile of CJ-
2360.
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ALK Inhibitor Generation
Key Off-Target Kinases
(where reported)

CJ-2360 -
LTK, MERTK, CLK1, DAPK1,

DAPK2

Crizotinib First c-MET, ROS1

Ceritinib Second IGF-1R, InsR

Alectinib Second Highly selective

Brigatinib Second EGFR

Lorlatinib Third ROS1

This table provides a qualitative comparison based on available literature. The clinical

significance of off-target activities varies.

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
The determination of a compound's IC50 value against a panel of kinases is a standard method

to assess its specificity. A common and robust method employed is the ADP-Glo™ Kinase

Assay.

Objective: To quantify the enzymatic activity of a kinase in the presence of an inhibitor to

determine the concentration at which 50% of the kinase activity is inhibited.

Materials:

Recombinant human kinases (e.g., ALK, and a panel of other kinases for selectivity profiling)

Kinase-specific substrate (e.g., a synthetic peptide)

Adenosine triphosphate (ATP)

Test compound (CJ-2360) dissolved in a suitable solvent (e.g., DMSO)
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Microplate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of CJ-2360 in the kinase assay buffer.

Kinase Reaction:

Add the kinase enzyme solution to the wells of a microplate.

Add the serially diluted CJ-2360 or vehicle control (DMSO) to the wells and incubate to

allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

Allow the reaction to proceed for a defined period at a controlled temperature.

ADP Detection:

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously

depletes the remaining ATP and converts the ADP produced to ATP.

Add the Kinase Detection Reagent, which contains luciferase and luciferin, to catalyze a

reaction that produces light in proportion to the amount of ADP generated.

Data Analysis:

Measure the luminescence using a microplate reader.

Calculate the percentage of kinase inhibition for each concentration of CJ-2360 relative to

the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Caption: ALK signaling pathway and the inhibitory action of CJ-2360.
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Caption: Workflow for assessing the specificity of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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